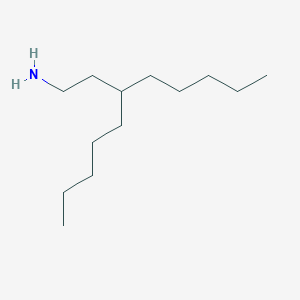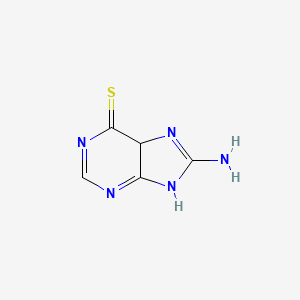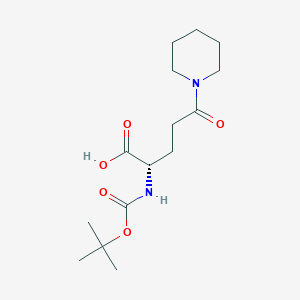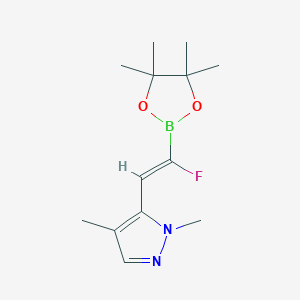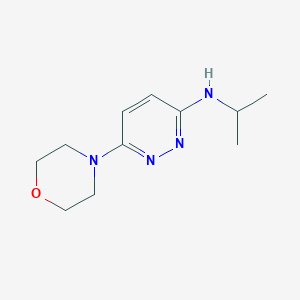
N-isopropyl-6-morpholinopyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-6-morpholinopyridazin-3-amine is a heterocyclic compound that belongs to the class of morpholines and pyridazines. It is characterized by the presence of an isopropyl group, a morpholine ring, and a pyridazine ring. This compound has a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for N-isopropyl-6-morpholinopyridazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
N-isopropyl-6-morpholinopyridazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-isopropyl-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-isopropyl-6-morpholinopyridazin-3-amine include:
- 3-amino-6-morpholinopyridazine
- 6-morpholinopyridazin-3-amine
- N-isopropyl-6-morpholinopyridazine
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61472-03-5 |
|---|---|
Formule moléculaire |
C11H18N4O |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
6-morpholin-4-yl-N-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C11H18N4O/c1-9(2)12-10-3-4-11(14-13-10)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,12,13) |
Clé InChI |
QNOBYNCDJWWENG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NN=C(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


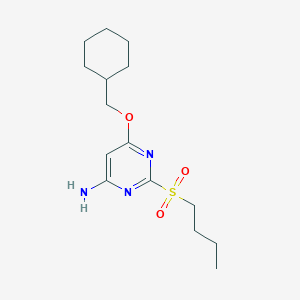
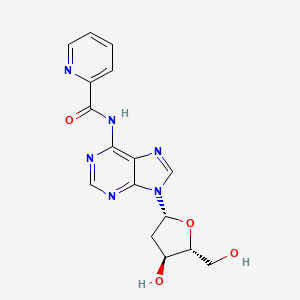

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
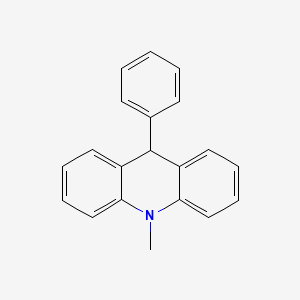
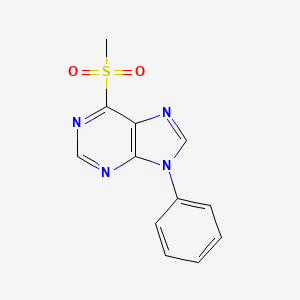
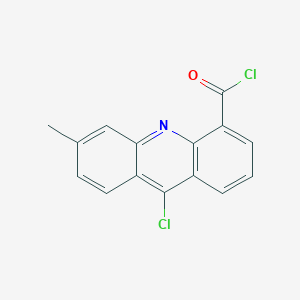
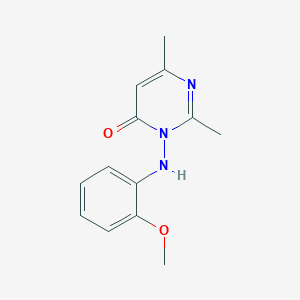
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
